molecular formula C9H4ClF3N2 B1603563 2-Chloro-7-(trifluoromethyl)quinoxaline CAS No. 883-94-3

2-Chloro-7-(trifluoromethyl)quinoxaline

Katalognummer: B1603563
CAS-Nummer: 883-94-3
Molekulargewicht: 232.59 g/mol
InChI-Schlüssel: QZIICAUFDSJYTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-7-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with significant applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the second position and a trifluoromethyl group at the seventh position .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(trifluoromethyl)quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroquinoxaline with trifluoromethylating agents. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro substituent at position 2 is highly reactive toward nucleophilic displacement due to the electron-deficient quinoxaline ring.

Key Reactions:

  • Amination : Reaction with primary or secondary amines in the presence of CuI catalysts (e.g., 9-10-phenanthroline) yields 2-amino-7-(trifluoromethyl)quinoxaline derivatives. For example, coupling with 2-methylpropan-1-amine at reflux in dioxane produces substituted amines with moderate yields (40–66%) .

  • Alkoxylation : Substitution with alkoxides (e.g., NaOCH₃) in polar aprotic solvents (e.g., DMF) generates 2-alkoxy derivatives.

Table 1: Nucleophilic Substitution Reactions

NucleophileCatalyst/ConditionsProductYield (%)Source
IsobutylamineCuI, 9-10-phenanthroline, refluxN-Isobutyl-3-phenylquinoxalin-2-amine66
KOtBuDMF, 80°C2-(tert-Butoxy)-7-(trifluoromethyl)quinoxaline72

Cross-Coupling Reactions

The chloro group participates in transition-metal-catalyzed couplings to form carbon-carbon bonds:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids using Pd(PPh₃)₄ in THF/H₂O yields biaryl derivatives. For instance, coupling with 4-methoxyphenylboronic acid produces 2-(4-methoxyphenyl)-7-(trifluoromethyl)quinoxaline .

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl amines forms N-aryl derivatives under microwave-assisted conditions (160°C, 5 min) .

Table 2: Cross-Coupling Reactions

PartnerCatalystConditionsProductYield (%)Source
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃THF/H₂O, 80°C2-(4-Methoxyphenyl)-7-(trifluoromethyl)quinoxaline58
AnilinePd(OAc)₂, XPhosMicrowave, 160°C2-Phenylamino-7-(trifluoromethyl)quinoxaline63

Electrophilic Aromatic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at position 6 due to steric and electronic effects .

  • Halogenation : Bromination with Br₂/FeBr₃ yields 6-bromo-2-chloro-7-(trifluoromethyl)quinoxaline .

Reductive Transformations

  • Hydrodehalogenation : Catalytic hydrogenation (H₂/Pd-C) removes the chloro group, yielding 7-(trifluoromethyl)quinoxaline .

  • Trifluoromethyl Reduction : LiAlH₄ reduces the trifluoromethyl group to CHF₂, though this pathway is less common due to the stability of the CF₃ group .

Oxidation Reactions

The quinoxaline ring is resistant to oxidation, but side-chain modifications are feasible:

  • Epoxidation : Reaction with m-CPBA converts allylic substituents (if present) to epoxides .

Heterocycle Functionalization

  • Quinoxaline N-Oxidation : Treatment with H₂O₂/AcOH generates 1,4-di-N-oxide derivatives, enhancing biological activity (e.g., antitumor properties) .

Regioselectivity Trends

The trifluoromethyl group directs incoming electrophiles/nucleophiles to specific positions:

  • Nucleophiles : Attack at position 2 (para to CF₃).

  • Electrophiles : Prefer position 6 (meta to CF₃) .

Table 3: Regioselectivity in Substitution Reactions

Reaction TypePreferred PositionRationaleExampleSource
Nucleophilic2Electron-deficient due to Cl and CF₃2-Amino derivatives
Electrophilic6Least deactivated by CF₃6-Nitro derivatives

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via a two-step addition-elimination mechanism, facilitated by the electron-withdrawing CF₃ group .

  • Cross-Coupling : Oxidative addition of Pd(0) to the C–Cl bond initiates the catalytic cycle .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The quinoxaline scaffold is known for its broad spectrum of antimicrobial properties. 2-Chloro-7-(trifluoromethyl)quinoxaline has been evaluated for its efficacy against various pathogens, including bacteria and fungi.

Antitubercular Activity

Quinoxaline derivatives have shown considerable promise against Mycobacterium tuberculosis (M. tuberculosis). Studies indicate that modifications to the quinoxaline structure can enhance antitubercular activity. For instance, derivatives of quinoxaline-2-carboxylic acid have demonstrated potent activity against both M. tuberculosis and M. smegmatis strains, with minimum inhibitory concentration (MIC) values comparable to established drugs like rifampicin .

CompoundMIC (µg/mL)Target Pathogen
This compound0.03M. tuberculosis
Ethoxycarbonyl derivative4M. smegmatis

Antibacterial Activity

Research has shown that quinoxaline derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a series of substituted quinoxalines were synthesized and tested against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial properties .

Antitumoral Applications

The potential of this compound as an antitumoral agent is under investigation due to its ability to inhibit key kinases involved in cancer progression.

Dual Pim-1/2 Kinase Inhibition

Recent studies have identified this compound as a potent inhibitor of Pim-1 and Pim-2 kinases, which are implicated in various cancers such as acute myeloid leukemia (AML) and colorectal carcinoma. The lead compounds derived from this quinoxaline exhibited submicromolar activity against these kinases, indicating their potential as therapeutic agents in oncology .

CompoundTarget KinaseIC50 (nM)
This compoundPim-1<100
Lead derivativePim-2<200

Neurological Applications

Quinoxaline derivatives are also being explored for their neuroprotective effects. The ability of these compounds to modulate neurotransmitter systems makes them candidates for treating neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring can significantly influence their pharmacological properties.

Key Findings

  • Substituents at the 6 and 7 positions of the quinoxaline core can enhance or diminish activity against specific pathogens.
  • The introduction of lipophilic groups often correlates with improved membrane permeability and bioavailability .

Case Studies

  • Antitubercular Efficacy : A study highlighted the synthesis of novel quinoxaline derivatives that exhibited up to 100% inhibition of M. tuberculosis growth, showcasing the compound's potential in combating drug-resistant strains .
  • Cancer Treatment : Clinical trials are underway to evaluate the effectiveness of quinoxaline-based inhibitors in patients with AML, focusing on their ability to target Pim kinases effectively .

Wirkmechanismus

The mechanism of action of 2-Chloro-7-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial DNA synthesis, while its anticancer effects may involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-7-(trifluoromethyl)quinoxaline is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .

Biologische Aktivität

2-Chloro-7-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a quinoxaline ring system with a chlorine substituent at the 2-position and a trifluoromethyl group at the 7-position, which contribute to its unique chemical reactivity and biological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant case studies.

Molecular Formula: C_9H_5ClF_3N
Molecular Weight: 237.59 g/mol
CAS Number: 883-94-3

The presence of both chlorine and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Antimicrobial Activity: Quinoxaline derivatives have shown efficacy against a range of pathogens.
  • Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects: It has potential applications in reducing inflammation.

The biological activity of this compound is attributed to its interaction with several molecular targets:

  • Cell Cycle Arrest: Studies indicate that certain quinoxaline derivatives can induce cell cycle arrest in cancer cells, particularly at the G1 phase, leading to decreased proliferation.
  • Topoisomerase Inhibition: The compound has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair.
  • EGFR Modulation: It may interact with epidermal growth factor receptors (EGFR), influencing signaling pathways involved in cell growth and survival.

Anticancer Activity

A notable study explored a novel family of 2-substituted quinoxaline analogues, including this compound, demonstrating significant antiproliferative effects against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 1.85 μM, outperforming conventional drugs like staurosporine (IC50 = 6.77 μM) while sparing normal cells (MCF-10A cell lines, IC50 = 33.7 μM). Mechanistic studies revealed that it induced apoptosis and G1 phase arrest in cancer cells .

Antimicrobial Activity

Research indicates that quinoxaline derivatives possess antimicrobial properties against various bacterial strains. The specific efficacy of this compound in inhibiting microbial growth is still under investigation but shows promise based on structural activity relationships observed in similar compounds.

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
2-ChloroquinoxalineLacks trifluoromethyl groupModerate antimicrobial properties
7-(Trifluoromethyl)quinoxalineLacks chlorine substituentLimited anticancer activity
QuinoxalineParent compound without substituentsBasic building block in chemical synthesis

The unique combination of chlorine and trifluoromethyl groups in this compound enhances its biological activity compared to its analogues.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has high gastrointestinal absorption and is capable of crossing the blood-brain barrier (BBB). This characteristic is beneficial for developing central nervous system-targeted therapies.

Eigenschaften

IUPAC Name

2-chloro-7-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-4-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIICAUFDSJYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612223
Record name 2-Chloro-7-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-94-3
Record name 2-Chloro-7-(trifluoromethyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This 7-trifluoromethylquinoxalin-2-one was allowed to react with phosphorus oxychloride (in the same manner as described above for 6-trifluoromethylquinoxalin-2-one) to yield the intermediate 2-chloro-7-trifluoromethylquinoxaline having a melting point of about 119°-120° C. This compound was allowed to react with ammonia, in the manner described above, to yield the 2-amino-7-trifluoromethylquinoxaline, having a melting point of about 192°-194° C., and identified by IR spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-(trifluoromethyl)quinoxaline
Reactant of Route 2
2-Chloro-7-(trifluoromethyl)quinoxaline
Reactant of Route 3
Reactant of Route 3
2-Chloro-7-(trifluoromethyl)quinoxaline
Reactant of Route 4
2-Chloro-7-(trifluoromethyl)quinoxaline
Reactant of Route 5
Reactant of Route 5
2-Chloro-7-(trifluoromethyl)quinoxaline
Reactant of Route 6
2-Chloro-7-(trifluoromethyl)quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.